2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol is a chemical compound with the molecular formula C9H9ClF3NO. It is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-(trifluoromethyl)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-2-(2-chloro-6-(trifluoromethyl)phenyl)ethan-1-ol include:
- This compound (isomeric forms)
- 2-(4-fluorophenyl)ethan-1-amine
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H9ClF3NO |
---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
2-amino-2-[2-chloro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2 |
InChI Key |
WOIQGEFPHYMZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)C(F)(F)F |
Origin of Product |
United States |
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